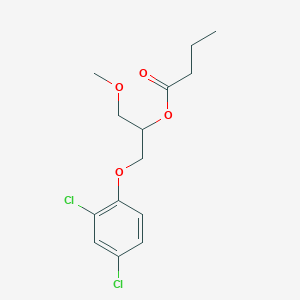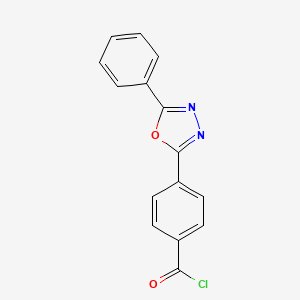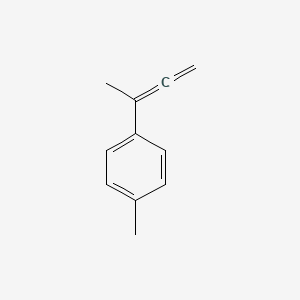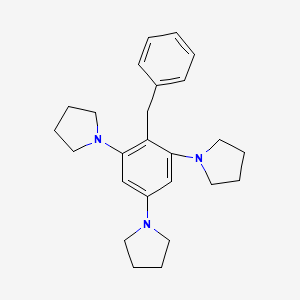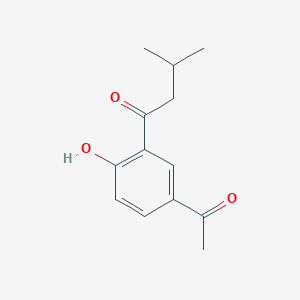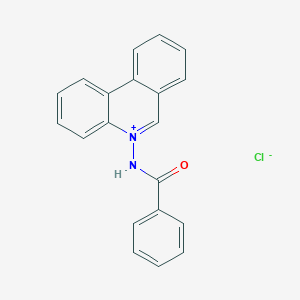![molecular formula C19H15BrO2 B14517565 2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol CAS No. 63175-19-9](/img/structure/B14517565.png)
2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol is an organic compound that features a bromine atom and a hydroxyl group attached to a benzene ring. This compound is part of the broader class of bromophenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol typically involves electrophilic halogenation of phenol with bromine. This process introduces the bromine atom into the phenol structure, resulting in the formation of the desired compound . The reaction conditions often include the use of a polar organic solvent and a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, where phenol is treated with bromine under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist for certain receptors, such as estrogen receptor ER-β, by binding to the receptor and inhibiting its activity . This interaction can lead to various biological effects, including modulation of cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile molecular building block for liquid crystal polymers.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: An active metabolite of bisphenol A with endocrine-disrupting properties.
Phenol, 2-[(4-hydroxyphenyl)methyl]-: A related compound with similar structural features.
Uniqueness
2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol is unique due to its specific combination of bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
63175-19-9 |
|---|---|
Fórmula molecular |
C19H15BrO2 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H15BrO2/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)22/h1-12,19,21-22H |
Clave InChI |
ZKGULOJARMWPFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





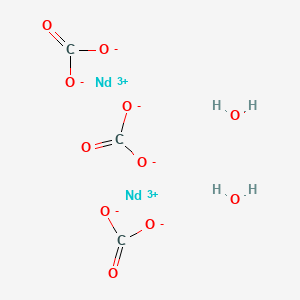
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)
